Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

Catalog No.
S12551574
CAS No.
M.F
C15H13NO5
M. Wt
287.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl e...

Product Name

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

IUPAC Name

methyl 2-nitro-3-phenylmethoxybenzoate

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(14(12)16(18)19)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

KPBRFVAIYUYAQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester is an organic compound with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol. It features a benzoic acid core with a nitro group at the 2-position and a phenylmethoxy moiety at the 3-position. This compound is characterized by its unique structural attributes, which influence its chemical behavior and potential applications in various fields .

The chemical reactivity of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester includes:

  • Nitration: The introduction of the nitro group typically involves electrophilic aromatic substitution, where a mixture of nitric and sulfuric acids is used to nitrate benzoic acid derivatives.
  • Esterification: The compound can undergo esterification reactions to form various esters by reacting with alcohols under acidic conditions.
  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of derivatives such as 2-amino-3-(phenylmethoxy)benzoic acid.
  • Hydrolysis: The ester bond can be hydrolyzed to yield benzoic acid and methanol .

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has been studied for its potential biological activities. Research indicates that it may interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may participate in various biochemical pathways. Additionally, the compound has been investigated for its possible therapeutic properties, although detailed studies on its pharmacological effects are still limited.

The synthesis of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester typically involves several key steps:

  • Nitration of Benzoic Acid: A mixture of nitric and sulfuric acids is used to introduce the nitro group at the desired position.
  • Esterification: The resulting nitro compound is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield .

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has several applications across different domains:

  • Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Biological Research: It is utilized in studies investigating interactions with biomolecules and potential therapeutic applications.
  • Industrial Uses: The compound finds utility in producing specialty chemicals and materials .

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester can be compared with other similar compounds based on structural features and functional groups:

Compound NameMolecular FormulaKey Features
Benzoic acid, 2-nitro-3-(methoxy)-, methyl esterC₁₅H₁₃NO₄Contains a methoxy group instead of phenylmethoxy
Benzoic acid, 2-nitro-4-(phenylmethoxy)-, methyl esterC₁₅H₁₃NO₄Different positioning of the nitro group
Benzoic acid, 3-nitro-, methyl esterC₈H₉NO₄Lacks phenylmethoxy substitution

These compounds share similar structural frameworks but differ in substituent positions and types. Such variations significantly affect their chemical reactivity and potential applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

287.07937252 g/mol

Monoisotopic Mass

287.07937252 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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